molecular formula C9H5BrF4 B6221466 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene CAS No. 922141-53-5

5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene

Cat. No. B6221466
CAS RN: 922141-53-5
M. Wt: 269
InChI Key:
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Description

5-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene (5-Br-TFTI) is a fluorinated indene compound that has recently been studied for its potential applications in scientific research. 5-Br-TFTI is a highly stable and non-toxic compound that has been used in a variety of laboratory experiments. This compound has several unique properties that make it attractive for scientific research, including its low volatility and high solubility in organic solvents. In addition, 5-Br-TFTI is highly resistant to oxidation and hydrolysis, and has a high thermal stability.

Mechanism of Action

The exact mechanism of action of 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can bind to electron-rich sites on other molecules and activate them for further reactions. This is believed to be the primary mechanism by which 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene acts as a catalyst in the synthesis of polymers and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene have not yet been extensively studied. However, it is believed that the compound is non-toxic and does not produce any adverse effects in humans or animals. In addition, 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is not known to be mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several advantages for laboratory experiments. It is highly stable, non-toxic, and has a high thermal stability. In addition, it is highly soluble in organic solvents and is resistant to oxidation and hydrolysis. However, 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is not as reactive as some other chemical compounds, and therefore may not be suitable for some types of chemical reactions.

Future Directions

There are several potential future directions for 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene research. These include further research into the biochemical and physiological effects of the compound, the development of new synthetic methods for the preparation of 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene, and the exploration of new applications for 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene in scientific research. In addition, further research into the mechanism of action of 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene could lead to the development of new catalysts and reagents for chemical reactions. Finally, research into the potential toxicity of 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene could help to ensure its safe use in laboratory experiments.

Synthesis Methods

5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can be synthesized by a variety of chemical methods. The most commonly used method is a reaction between 2-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene and a brominating agent, such as N-bromosuccinimide (NBS). The reaction is typically performed in an organic solvent, such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction proceeds in an exothermic manner and is typically complete within a few hours. The product is then isolated and purified by column chromatography.

Scientific Research Applications

5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, including fluorinated compounds, polymers, and pharmaceuticals. 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has also been used as a catalyst in the synthesis of polymers and as a precursor for the synthesis of other fluorinated compounds. In addition, 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has been used as a model compound for the study of hydrogen bonding and other intermolecular interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene involves the bromination of 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene.", "Starting Materials": [ "1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene", "Bromine", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Water" ], "Reaction": [ "1. Dissolve 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene in acetic acid.", "2. Add sodium acetate to the solution and stir.", "3. Slowly add bromine to the solution while stirring.", "4. Heat the solution to 60-70°C and stir for 2-3 hours.", "5. Cool the solution and add water.", "6. Extract the product with dichloromethane.", "7. Wash the organic layer with water and dry over magnesium sulfate.", "8. Concentrate the solution to obtain the desired product." ] }

CAS RN

922141-53-5

Molecular Formula

C9H5BrF4

Molecular Weight

269

Purity

95

Origin of Product

United States

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